molecular formula C9H9BrN2O B14346617 3-(Bromoacetyl)benzene-1-carboximidamide CAS No. 92132-71-3

3-(Bromoacetyl)benzene-1-carboximidamide

Cat. No.: B14346617
CAS No.: 92132-71-3
M. Wt: 241.08 g/mol
InChI Key: INCVVDDWCPHUHA-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)benzene-1-carboximidamide is an organic compound that features a benzene ring substituted with a bromoacetyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is a free radical reaction . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-(Bromoacetyl)benzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)benzene-1-carboximidamide involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromoacetyl)benzene-1-carboximidamide is unique due to the presence of both the bromoacetyl and carboximidamide groups, which allow it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

92132-71-3

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-(2-bromoacetyl)benzenecarboximidamide

InChI

InChI=1S/C9H9BrN2O/c10-5-8(13)6-2-1-3-7(4-6)9(11)12/h1-4H,5H2,(H3,11,12)

InChI Key

INCVVDDWCPHUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C(=O)CBr

Origin of Product

United States

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